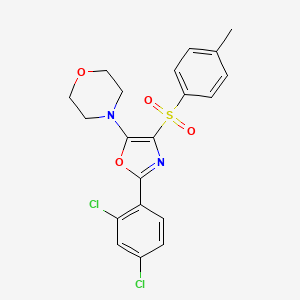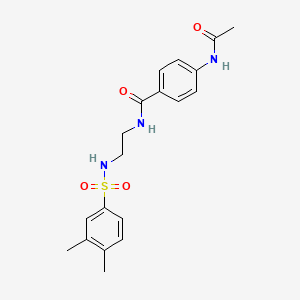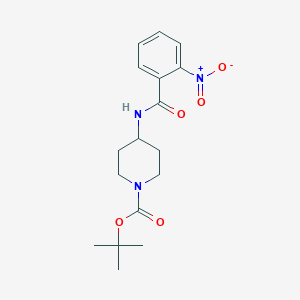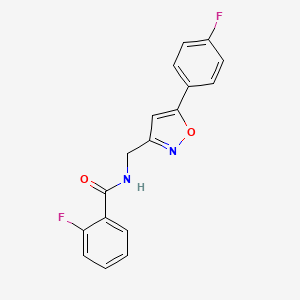
4-(2-(2,4-Dichlorophenyl)-4-tosyloxazol-5-yl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(2-(2,4-Dichlorophenyl)-4-tosyloxazol-5-yl)morpholine” is a chemical compound with the molecular formula C10H11Cl2NO3S and a molecular weight of 296.17 . It is used for industrial and scientific research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a morpholine ring, which is a six-membered ring containing four carbon atoms, one nitrogen atom, and one oxygen atom . The morpholine ring is attached to a 2,4-dichlorophenyl group and a tosyloxazol group .Physical and Chemical Properties Analysis
The compound “this compound” has a predicted boiling point of 429.5°C and a predicted density of 1.482 g/cm3 . It is stored at 2-8°C .Applications De Recherche Scientifique
Synthesis and Characterization
4-(2-(2,4-Dichlorophenyl)-4-tosyloxazol-5-yl)morpholine and its derivatives have been explored in various scientific research applications, focusing on their synthesis, structural characterization, and potential biological activities. These compounds are synthesized through different chemical reactions, including refluxing, condensation, and nucleophilic substitution, and are characterized using techniques such as NMR, IR, Mass spectral studies, and single crystal X-ray diffraction. The structural analysis reveals specific lattice parameters and residual factors indicating their crystal systems and stability (Mamatha S.V et al., 2019).
Biological Activities
The synthesized derivatives have been tested for various biological activities, including antibacterial, antioxidant, anti-TB, and anti-diabetic properties. Notably, some compounds have shown remarkable anti-TB activity with low minimum inhibitory concentrations (MIC) and superior anti-microbial activity, indicating their potential as therapeutic agents (Mamatha S.V et al., 2019).
Antimicrobial and Molluscicidal Effects
Research into the antimicrobial and molluscicidal effects of compounds related to this compound has demonstrated their effectiveness against various microbial strains and pests. These findings support the potential use of these compounds in developing new antimicrobial agents and pesticides, highlighting their versatility and utility in scientific research (Duan et al., 2014).
Molecular Docking Studies
Molecular docking studies of these compounds against specific proteins, such as InhA protein in the case of anti-TB activity, provide insights into their mechanism of action at the molecular level. These studies help in understanding how these compounds interact with biological targets, contributing to their biological activities and potential therapeutic applications (Mamatha S.V et al., 2019).
Safety and Hazards
The safety data sheet for “4-(2-(2,4-Dichlorophenyl)-4-tosyloxazol-5-yl)morpholine” suggests that it may be harmful if inhaled or if it comes into contact with the skin or eyes . In case of exposure, it is recommended to move the victim into fresh air, wash off the compound with soap and plenty of water, and seek medical attention . The compound should be stored properly and disposed of in an approved waste disposal plant .
Propriétés
IUPAC Name |
4-[2-(2,4-dichlorophenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2N2O4S/c1-13-2-5-15(6-3-13)29(25,26)19-20(24-8-10-27-11-9-24)28-18(23-19)16-7-4-14(21)12-17(16)22/h2-7,12H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWXSYRZBHYRJRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=C(C=C(C=C3)Cl)Cl)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(1E)-(hydroxyimino)methyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B2869498.png)


![2-Chloro-N-(2-methylpropyl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2869508.png)


![2-{3-[(4-Chlorophenyl)sulfonyl]-2-hydroxypropoxy}benzenecarbonitrile](/img/structure/B2869511.png)
![4-[[2-[[2-(3,5-Dimethoxyphenyl)phenoxy]methyl]aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2869512.png)
![N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B2869513.png)
![3-[(2,4-dichlorophenyl)methyl]-1,6,7-trimethyl-8-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2869514.png)

![N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/no-structure.png)
